UDP-alpha-D-kanosamine UDP-alpha-D-kanosamine UDP-alpha-D-kanosamine is a UDP-amino sugar having alpha-D-kanosamine as the amino sugar component. It derives from an alpha-D-kanosamine. It is a conjugate acid of an UDP-alpha-D-kanosamine(1-).
Brand Name: Vulcanchem
CAS No.:
VCID: VC1918347
InChI: InChI=1S/C15H25N3O16P2/c16-8-9(21)5(3-19)32-14(11(8)23)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8+,9-,10-,11-,12-,13-,14-/m1/s1
SMILES:
Molecular Formula: C15H25N3O16P2
Molecular Weight: 565.32 g/mol

UDP-alpha-D-kanosamine

CAS No.:

Cat. No.: VC1918347

Molecular Formula: C15H25N3O16P2

Molecular Weight: 565.32 g/mol

* For research use only. Not for human or veterinary use.

UDP-alpha-D-kanosamine -

Specification

Molecular Formula C15H25N3O16P2
Molecular Weight 565.32 g/mol
IUPAC Name [(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Standard InChI InChI=1S/C15H25N3O16P2/c16-8-9(21)5(3-19)32-14(11(8)23)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8+,9-,10-,11-,12-,13-,14-/m1/s1
Standard InChI Key KGGAKOCPPBMRSA-SAINOKEESA-N
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)O)O
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)N)O)O)O

Introduction

Chemical Structure and Properties

UDP-alpha-D-kanosamine is classified as a nucleotide-sugar oxoanion, specifically the conjugate base of UDP-alpha-D-kanosamine, resulting from the deprotonation of the diphosphate group and protonation of the amino group. It is a UDP-amino sugar with alpha-D-kanosamine as the amino sugar component .

Molecular Composition

PropertyValue
Molecular FormulaC₁₅H₂₅N₃O₁₆P₂
Alternative FormulaC₁₅H₂₄N₃O₁₆P₂ (ionized form)
Molecular Weight565.32 g/mol
Monoisotopic Mass566.0788298238 Daltons
IUPAC Name[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

Chemical Identifiers

The compound can be identified through various systematic chemical notations:

Identifier TypeValue
Standard InChIInChI=1S/C15H25N3O16P2/c16-8-9(21)5(3-19)32-14(11(8)23)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8+,9-,10-,11-,12-,13-,14-/m1/s1
Standard InChIKeyKGGAKOCPPBMRSA-SAINOKEESA-N
SMILESC1=CN(C(=O)NC1=O)[C@H]2C@@HO

Database Identifiers

The compound is registered in multiple biochemical databases, facilitating cross-referencing across research platforms:

DatabaseIdentifier
MetaCycCPD-10223
KEGGC12211
Seedcpd08990
MetaNetXMNXM5979
NIKKAJIJ1.531.919D
PubChem (SID)14356
ChEBI32275

Biochemical Significance

Role in Cellular Processes

UDP-alpha-D-kanosamine is deeply involved in the biosynthesis of glycoconjugates, which are critical biomolecules for several cellular processes. These glycoconjugates play essential roles in:

  • Cell-cell interactions

  • Cellular signaling pathways

  • Immune response modulation

  • Bacterial cell wall structure modification

The compound's significance stems from its unique kanosamine moiety, which has notable implications for bacterial physiology and potential antibiotic resistance mechanisms.

Metabolic Pathways

UDP-alpha-D-kanosamine participates in several key metabolic pathways, most notably:

Kanosamine Biosynthesis

In the kanosamine biosynthesis I pathway, UDP-alpha-D-kanosamine is involved in a reversible reaction:

UDP-3-dehydro-α-D-glucose + L-glutamine ↔ UDP-α-D-kanosamine + 2-oxoglutaramate

This reaction represents a critical step in the production of kanosamine, which has further implications for aminoshikimate pathway nitrogen incorporation.

Kanamycin Biosynthesis

UDP-alpha-D-kanosamine serves as a key glycosyl donor in several reactions leading to kanamycin derivatives:

Substrate 1Substrate 2Products
2'-deamino-2'-hydroxyparomamineUDP-α-D-kanosaminekanamycin X + UDP + H+
2'-deamino-2'-hydroxyneamineUDP-α-D-kanosaminekanamycin A + UDP + H+
paromamineUDP-α-D-kanosaminekanamycin C + UDP + H+
neamineUDP-α-D-kanosaminekanamycin B + UDP + H+

Biosynthetic Origins and Pathways

Kanosamine as a Biosynthetic Intermediate

Research has revealed that kanosamine likely serves as a precursor to 3-amino-3-deoxy-d-fructose 6-phosphate in certain metabolic pathways. Investigations with Amycolatopsis mediterranei cell-free extracts have demonstrated significant connections between kanosamine metabolism and the aminoshikimate pathway .

Biosynthetic Route

The biosynthetic pathway leading to UDP-alpha-D-kanosamine has been elucidated through experimental studies:

  • Incubation of glutamine and NAD with UDP-glucose in A. mediterranei cell-free lysate results in the formation of kanosamine

  • Kanosamine 6-phosphate can be synthesized via chemoenzymatic routes

  • Further incubation with d-ribose 5-phosphate and phosphoenolpyruvate leads to the formation of 4-amino-3,4-dideoxy-d-arabino-heptulosonic acid 7-phosphate and 3-amino-5-hydroxybenzoic acid

These findings suggest that kanosamine biosynthesis represents a significant source of the nitrogen atom incorporated into the aminoshikimate pathway .

Enzymatic Reactions and Transformations

Transamination Reactions

UDP-alpha-D-kanosamine participates in a key transamination reaction as part of the kanosamine biosynthesis I pathway:

UDP-α-D-kanosamine + 2-oxoglutaramate ↔ UDP-3-dehydro-α-D-glucose + L-glutamine

This reversible reaction (EC 2.6.1.M10) demonstrates the compound's role in nitrogen transfer mechanisms within bacterial metabolism .

Glycosyltransferase Activity

In kanamycin biosynthesis, UDP-alpha-D-kanosamine serves as a glycosyl donor in reactions catalyzed by specific glycosyltransferases:

paromamine + UDP-α-D-kanosamine → kanamycin C + UDP + H+

This reaction (EC 2.4.1.301) is catalyzed by paromamine glycosyltransferase, encoded by the kanM2 gene in certain antibiotic-producing organisms .

Structural Comparisons with Related Compounds

UDP-alpha-D-kanosamine shares structural similarities with other UDP-sugar derivatives found in various bacterial biosynthetic pathways. Its unique feature is the amino group at the C-3 position of the sugar moiety, which distinguishes it from many other UDP-sugars involved in cell wall synthesis.

The compound belongs to a broader family of UDP-activated sugars that serve as glycosyl donors in diverse biosynthetic processes. Its structure facilitates specific recognition by glycosyltransferases involved in kanamycin production and related pathways .

Research Applications and Future Directions

Antibiotic Development

The involvement of UDP-alpha-D-kanosamine in kanamycin biosynthesis highlights its potential significance for antibiotic development. Understanding the mechanisms by which this compound is incorporated into aminoglycoside antibiotics could lead to the development of novel antimicrobial agents or modification of existing ones .

Bacterial Cell Wall Modification

The kanosamine moiety's potential role in modifying bacterial cell walls suggests that UDP-alpha-D-kanosamine might be involved in mechanisms that affect bacterial surface properties and possibly antibiotic resistance. Further research in this area could reveal new targets for antimicrobial intervention.

Synthetic Biology Applications

The elucidation of biosynthetic pathways involving UDP-alpha-D-kanosamine opens possibilities for synthetic biology applications, including the engineering of microbial strains for enhanced production of kanamycin or novel aminoglycoside derivatives .

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